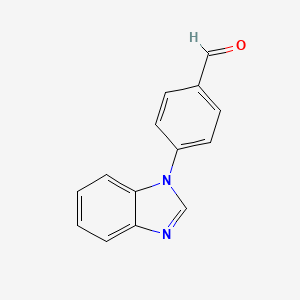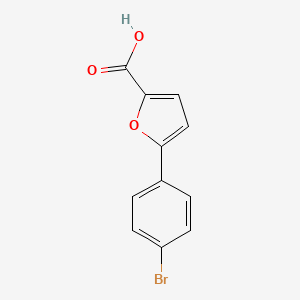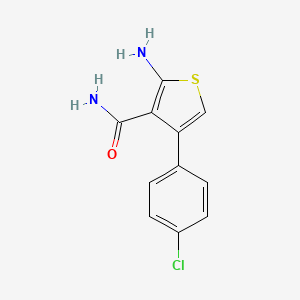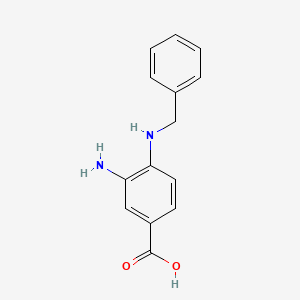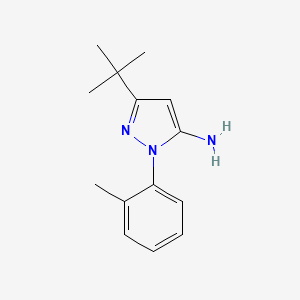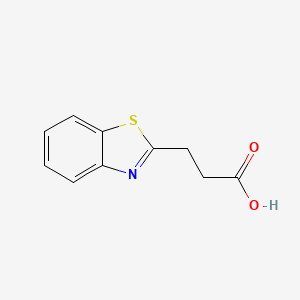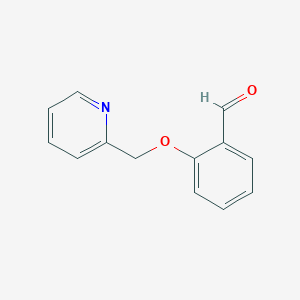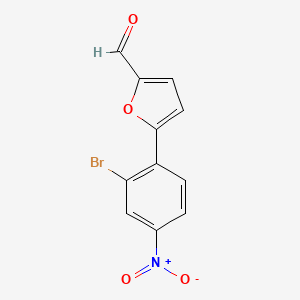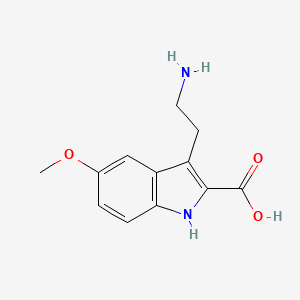
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It also has an aminoethyl group attached to the indole, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. The “3-(2-Aminoethyl)” part suggests that an ethylamine group is attached to the third carbon of the indole structure. The “5-methoxy” part indicates a methoxy group (-OCH3) attached to the fifth carbon of the indole. The “1H-indole-2-carboxylic acid” part implies that a carboxylic acid group (-COOH) is attached to the second carbon of the indole .
Wissenschaftliche Forschungsanwendungen
-
Conformational and Stereoelectronic Investigation of Tryptamine
- Scientific Field: Molecular Modeling
- Application Summary: This research focuses on the conformational space of Tryptamine (TRA), a compound similar to “3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid”. The study explores the stereoelectronic aspects that would be relevant in their stabilization and antioxidant activity .
- Methods of Application: The conformational space of TRA was scanned using molecular dynamics complemented with functional density calculations at B3LYP/6-31+G** level .
- Results: Twenty one conformers of lowest energy were obtained, their electronic distributions were analyzed at a higher calculation level, thus improving the basis set (B3LYP/6-311++G**) .
-
Detergent-Free Solubilization of Membrane Proteins
- Scientific Field: Membrane Research
- Application Summary: Styrene–maleic acid copolymers (SMAs) are used for the detergent-free solubilization of membrane proteins. These amphipathic molecules are able to solubilize lipid bilayers in the form of nanodiscs .
- Methods of Application: Membrane proteins can be directly extracted from cells in a water-soluble form while conserving a patch of native membrane around them .
- Results: This method provides a new and promising tool in membrane research .
-
Silanization with (3-Aminopropyl)triethoxysilane
- Scientific Field: Surface Chemistry
- Application Summary: (3-Aminopropyl)triethoxysilane (APTES) is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules. It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
- Methods of Application: The process involves treating the surface with APTES, which forms a self-assembled monolayer on the surface .
- Results: This process allows for the covalent attachment of organic films to metal oxides, providing a stable and functionalized surface .
-
Complexation with Aminopolycarboxylic Acid
- Scientific Field: Coordination Chemistry
- Application Summary: Aminopolycarboxylic acids, which contain one or more nitrogen atoms connected through carbon atoms to two or more carboxyl groups, form strong complexes with metal ions. This property makes aminopolycarboxylic acids useful in a wide variety of chemical, medical, and environmental applications .
- Methods of Application: The chelating properties of aminopolycarboxylates can be engineered by varying the groups linking the nitrogen atoms so as to increase selectivity for a particular metal ion .
- Results: This allows for a vast range of possibilities, including the determination of the calcium content in intra-cellular fluid .
-
Synthesis of Polyaspartic Acid-Capped 2-Aminoethylamino Acid
- Scientific Field: Water Treatment
- Application Summary: Polyaspartic acid (PASP), a well-known green scale inhibitor for industrial water treatment, might be decomposed with prolonged duration, and its anti-scaling performance against CaCO3 and CaSO4 is diminished at a low concentration (<10 mg L−1) and a high temperature. With semi-ethylenediaminetetraacetic acid (EDTA) tetrasodium salt as the mimicking model, novel phosphorus-free PASP-capped 2-aminoethylamino acid (PASP–ED2A) containing side chains bearing multi-functional groups is rationally designed and successfully prepared .
- Methods of Application: The static scale inhibition method is used to evaluate the scale inhibition performance of the as-synthesized PASP derivative .
- Results: The as-prepared PASP–ED2A shows better scale inhibition performance for CaCO3 and CaSO4 than PASP with a low concentration, a high temperature, and an extended duration .
-
The Styrene–Maleic Acid Copolymer in Membrane Research
- Scientific Field: Membrane Research
- Application Summary: The styrene–maleic acid copolymer is a versatile tool in membrane research. These amphipathic molecules are able to solubilize lipid bilayers in the form of nanodiscs .
- Methods of Application: Membrane proteins can be directly extracted from cells in a water-soluble form while conserving a patch of native membrane around them .
- Results: This method provides a new and promising tool in membrane research .
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16/h2-3,6,14H,4-5,13H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEQOUNJJYSFJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967081 |
Source


|
| Record name | 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid | |
CAS RN |
52648-13-2 |
Source


|
| Record name | 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052648132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


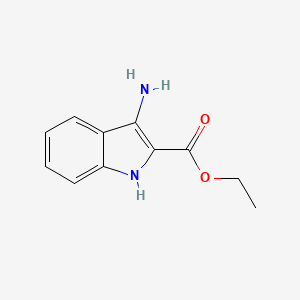
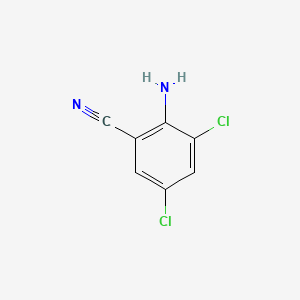
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)
